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Compound of Interest

Compound Name: P-gp inhibitor 2

Cat. No.: B12421458

This guide provides a detailed comparison between the second-generation P-glycoprotein (P-
gp) inhibitor, Valspodar (also known as PSC 833), and the third-generation inhibitor, Tariquidar.
The comparison focuses on their mechanisms of action, inhibitory potency, and specificity,
supported by experimental data to assist researchers, scientists, and drug development
professionals in their work.

Mechanism of Action

Valspodar (PSC 833) is a non-immunosuppressive derivative of cyclosporin D.[1] It acts as a
potent and specific inhibitor of P-gp, a key protein in multidrug resistance (MDR).[2] Valspodar
directly interacts with P-gp with high affinity, likely interfering with the protein's ATPase activity,
which is essential for its drug-pumping function.[2] By inhibiting P-gp, Valspodar can reverse
MDR in various cancer cell lines and animal tumor models.[2] However, it is also known to be
metabolized by and inhibit cytochrome P450 3A (CYP3A), leading to potential drug-drug
interactions.[3][4]

Tariquidar (XR9576) is a potent and selective, noncompetitive inhibitor of P-glycoprotein.[5] It
binds to P-gp with very high affinity, having a dissociation constant (Kd) of 5.1 nM.[6] Tariquidar
inhibits the ATPase activity of P-gp and blocks the conformational changes required for drug
efflux, effectively locking the transporter in a state that prevents substrate transport.[5][7]
Developed as a third-generation inhibitor, it was designed for higher potency and specificity
with fewer interactions with other ABC transporters at lower concentrations.[8] However, at
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higher concentrations (=100 nM), it has been shown to also inhibit Breast Cancer Resistance
Protein (BCRP/ABCG2).[9]

Data Presentation: A Comparative Analysis

The following table summarizes the quantitative data for Valspodar and Tariquidar, providing a
clear comparison of their potency and efficacy in inhibiting P-gp.
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Valspodar (PSC o N
Parameter Tariquidar Significance
833)
Reflects
) ) advancements in
Generation Second[8] Third[8][10]
potency and
specificity.
S Noncompetitive P-gp Both target P-gp
P-gp inhibitor,

Mechanism of Action

interferes with ATPase

activity.[2]

inhibitor, blocks
conformational
change.[5][7]

function but through
slightly different

mechanisms.

P-gp Binding Affinity
(Kd)

High affinity[2]

5.1 nM[6]

Tariquidar exhibits
exceptionally high
binding affinity.

IC50 for P-gp ATPase
Inhibition

~10 nM (for NMQ
transport inhibition in
vesicular transport

assay)[11]

43 + 9 nM[6][12]

Both are potent
inhibitors of P-gp's
ATPase activity in the

nanomolar range.

IC50 for Reversal of

Drug Resistance

Pretreatment with
PSC833 decreases
the IC50 value of NSC
279836 in MDA-MB-
435mdr cells to
0.4+0.02 uM.[13]

Complete reversal of
resistance is achieved
in the presence of 25-
80 nM of Tariquidar for
drugs like
Doxorubicin,
Paclitaxel, Etoposide,

and Vincristine.[6]

Tariquidar
demonstrates potent
reversal of resistance
at lower nanomolar

concentrations.

Specificity

Specific for P-gp, but
also a substrate and
inhibitor of CYP3A.[3]

[4]

Highly selective for P-
gp at low
concentrations;
inhibits BCRP at
concentrations =100
nM.[5][9]

Tariquidar offers
higher selectivity for
P-gp over other
transporters at its
effective

concentrations.
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Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to allow for
replication and further investigation.

1. P-gp ATPase Activity Assay

This assay measures the effect of a compound on the ATP hydrolysis activity of P-gp, which is
coupled to substrate transport.

o Objective: To determine if a test compound stimulates or inhibits the ATPase activity of P-gp.

e Materials: Recombinant human P-gp membranes, Pgp-Glo™ Assay System (or similar), test
compounds (Valspodar, Tariquidar), positive controls (e.g., verapamil for stimulation), and a
selective P-gp ATPase inhibitor (e.g., sodium orthovanadate).[14]

e Procedure:

o In a 96-well plate, incubate 25 pg of recombinant human P-gp membranes with the Pgp-
Glo™ Assay Buffer.[14]

o Add the test compound at various concentrations. Include wells with a known stimulator
(e.g., 200 puM verapamil) and an inhibitor (e.g., 100 uM sodium orthovanadate) as controls.
[14]

o Initiate the reaction by adding 5 mM MgATP and incubate for 40 minutes at 37°C.[14]
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o Stop the reaction by adding an ATPase Detection Reagent.[14]

o After a 20-minute incubation at room temperature, measure the luminescence using a
microplate reader.[14]

o Data Analysis: The change in luminescence (ARLU) is proportional to the amount of ATP
consumed. A decrease in luminescence in the presence of the test compound indicates
ATPase stimulation (the compound is a substrate), while an increase (or reduction of
stimulated activity) indicates inhibition.[15] IC50 values for inhibition can be calculated from
dose-response curves.

2. Cellular Accumulation Assay (Rhodamine 123 Accumulation)

This assay measures the ability of a compound to inhibit the efflux of a fluorescent P-gp
substrate, like Rhodamine 123, from P-gp-overexpressing cells.

¢ Objective: To determine the P-gp inhibitory potential of a compound by measuring the
intracellular accumulation of a fluorescent substrate.

o Materials: P-gp-overexpressing cells (e.g., MCF7/ADR, K562/DOX) and parental cells,
Rhodamine 123, test compounds, and a known P-gp inhibitor (e.g., verapamil) as a positive
control.[6][16]

e Procedure:

o

Seed the cells in a 96-well plate and allow them to adhere.

o Incubate the cells with various concentrations of the test compound or positive control for
a predetermined time.

o Add a fluorescent P-gp substrate, such as 5.25 yM Rhodamine 123, and incubate for 30-
60 minutes at 37°C.[16]

o Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove the extracellular
substrate.

o Lyse the cells and measure the intracellular fluorescence using a fluorescence microplate
reader or flow cytometer.
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o Data Analysis: An increase in intracellular fluorescence in the presence of the test compound
indicates inhibition of P-gp-mediated efflux.[16] IC50 values can be determined by plotting
the increase in fluorescence against the concentration of the inhibitor.[16]

Mandatory Visualization

The following diagrams illustrate the P-gp inhibition pathway and a typical experimental
workflow for evaluating P-gp inhibitors.
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Caption: P-gp Inhibition Mechanism.
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Caption: P-gp Inhibitor Evaluation Workflow.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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